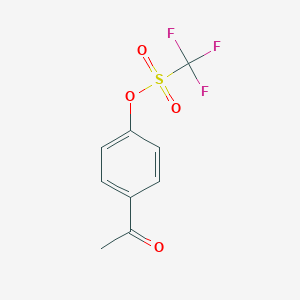
4-Acetylphenyl trifluoromethanesulfonate
Cat. No. B028095
Key on ui cas rn:
109613-00-5
M. Wt: 268.21 g/mol
InChI Key: RUMMIUOXQGFCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06136157
Procedure details


Table 1, Entry 11. In the reaction tube were mixed 4-acetylphenyl triflate (0.268 g, 1.0 mmol), phenyltributyltin (0.441 g, 1.2 mmol), Pd2 dba3 (0.00916 g, 0.010 mmol), triphenylarsine (0.0245 g, 0.080 mmol), lithium chloride (0.127 g, 3.0 mmol) and 1.0 ml NMP.under nitrogen. The contents of the flask were irradiated for 2.50 min with an effect of 50 W. After cooling, addition of 1 M aqueous KF (4 ml) with stirring for 120 min, were followed by dilution (DCM) and filtration through a pad of celite. The filtrate was washed with water (25 ml). Additional extraction of the aqueous phase was performed with DCM (2×25 ml). The combined extracts were washed with 25 ml saline and concentrated to an oil. The crude product was purified by column chromatography on silica gel using i-hexane/ethyl acetate (10/1) as the eluent. The yield was 68% (white solid).






Identifiers


|
REACTION_CXSMILES
|
O([C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1)S(C(F)(F)F)(=O)=O.[C:18]1([Sn](CCCC)(CCCC)CCCC)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C1([As](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl-].[Li+].[F-].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CN1C(=O)CCC1>[C:18]1([C:9]2[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4,5.6,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.268 g
|
|
Type
|
reactant
|
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
0.441 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0.0245 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[As](C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.127 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
0.00916 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 120 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The contents of the flask were irradiated for 2.50 min with an effect of 50 W
|
|
Duration
|
2.5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were followed by dilution (DCM) and filtration through a pad of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water (25 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Additional extraction of the aqueous phase
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with 25 ml saline
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography on silica gel
|
Outcomes


Product
Details
Reaction Time |
120 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

